molecular formula C27H35N3 B12720793 Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-(1-methylethyl)phenyl)- CAS No. 133308-04-0

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1'-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-(1-methylethyl)phenyl)-

Cat. No.: B12720793
CAS No.: 133308-04-0
M. Wt: 401.6 g/mol
InChI Key: TWLAUSWJNPQYEY-UHFFFAOYSA-N
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Description

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine, 1,2,3,10a-tetrahydro-N-(4-(1-methylethyl)phenyl)- is a complex organic compound belonging to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a diazepine ring fused with a benzene and cyclopentane ring, making it a significant molecule in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine involves multi-component reactions (MCRs). One common method is the pseudo-five-component condensation reaction. This process involves the reaction of a 1,2-diamine, isocyanide, trimethylsilylazide (TMSN3), and two molecules of a linear or cyclic ketone in methanol at ambient temperature . The reaction is catalyzed by organic-inorganic hybrid catalysts such as [bmim]5[PNiW11O39]·3H2O .

Industrial Production Methods

Industrial production of this compound typically involves the use of heterogeneous catalysts to ensure high yields and selectivity. Ferrocene anchored activated carbon (FC/AC) has been used as a versatile catalyst for the synthesis of 1,5-benzodiazepines under solvent-free conditions . The reaction is carried out at 90°C for 8 hours, resulting in high conversion rates and selectivity towards the desired product .

Chemical Reactions Analysis

Types of Reactions

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens or nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives of the original compound.

Scientific Research Applications

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication, modulation of neurotransmitter levels, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(9H),1’-cyclopentane)-9-ethanamine is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

133308-04-0

Molecular Formula

C27H35N3

Molecular Weight

401.6 g/mol

IUPAC Name

4-propan-2-yl-N-(2-spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane]-5-ylethyl)aniline

InChI

InChI=1S/C27H35N3/c1-20(2)21-12-14-22(15-13-21)28-18-19-30-26-11-4-3-9-25(26)29-24-10-7-8-23(24)27(30)16-5-6-17-27/h3-4,9,11-15,20,23,28H,5-8,10,16-19H2,1-2H3

InChI Key

TWLAUSWJNPQYEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5

Origin of Product

United States

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